molecular formula C₁₈H₂₃NO₅ B1140166 tert-butyl (1R,2S)-10-phenyl-3,9,11-trioxa-6-azatricyclo[5.4.0.02,4]undecane-6-carboxylate CAS No. 133697-22-0

tert-butyl (1R,2S)-10-phenyl-3,9,11-trioxa-6-azatricyclo[5.4.0.02,4]undecane-6-carboxylate

Cat. No.: B1140166
CAS No.: 133697-22-0
M. Wt: 333.38
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl (1R,2S)-10-phenyl-3,9,11-trioxa-6-azatricyclo[5.4.0.02,4]undecane-6-carboxylate is a complex organic compound with the chemical formula C18H23NO5 . This compound is notable for its unique structure, which includes an anhydro bridge, a benzylidene group, and a tert-butoxycarbonyl-protected imino group. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of tert-butyl (1R,2S)-10-phenyl-3,9,11-trioxa-6-azatricyclo[5.4.0.02,4]undecane-6-carboxylate involves multiple steps. The starting material is typically a glucitol derivative, which undergoes a series of chemical reactions to introduce the anhydro bridge, benzylidene group, and tert-butoxycarbonyl protection. The reaction conditions often include the use of strong acids or bases, organic solvents, and specific temperature controls to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions and optimizing conditions for higher yields and purity.

Chemical Reactions Analysis

tert-butyl (1R,2S)-10-phenyl-3,9,11-trioxa-6-azatricyclo[5.4.0.02,4]undecane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound. Common reagents include sodium hydride and alkyl halides.

    Hydrolysis: The tert-butoxycarbonyl group can be removed through hydrolysis using acidic or basic conditions, yielding the free amine.

Scientific Research Applications

tert-butyl (1R,2S)-10-phenyl-3,9,11-trioxa-6-azatricyclo[5.4.0.02,4]undecane-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (1R,2S)-10-phenyl-3,9,11-trioxa-6-azatricyclo[5.4.0.02,4]undecane-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The anhydro bridge and benzylidene group play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, or interference with metabolic processes .

Comparison with Similar Compounds

tert-butyl (1R,2S)-10-phenyl-3,9,11-trioxa-6-azatricyclo[5.4.0.02,4]undecane-6-carboxylate can be compared with other similar compounds, such as:

Biological Activity

The compound tert-butyl (1R,2S)-10-phenyl-3,9,11-trioxa-6-azatricyclo[5.4.0.02,4]undecane-6-carboxylate , with the molecular formula C18H23NO5C_{18}H_{23}NO_5, is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structural attributes of the compound are critical for understanding its biological activity. The tert-butyl group enhances lipophilicity, which can influence the compound's absorption and distribution in biological systems. The presence of multiple oxygen atoms in the structure may also facilitate interactions with biological macromolecules.

Mechanisms of Biological Activity

  • Antioxidant Properties :
    • Recent studies indicate that compounds with similar structural motifs exhibit significant antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular environments.
    • The ability to modulate oxidative stress is crucial in preventing neurodegenerative diseases.
  • Anti-inflammatory Effects :
    • Research has shown that related compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are implicated in various inflammatory pathways.
    • This anti-inflammatory action may contribute to neuroprotective effects observed in cellular models.
  • Neuroprotective Activity :
    • In vitro studies have demonstrated that the compound can protect neuronal cells from apoptosis induced by amyloid-beta peptides, a hallmark of Alzheimer’s disease.
    • By reducing cell death and promoting cell viability in the presence of neurotoxic agents, this compound shows promise as a therapeutic agent for neurodegenerative conditions.

Study 1: Neuroprotective Effects in Astrocyte Cultures

A study investigated the effects of this compound on astrocyte cultures treated with amyloid-beta (Aβ) peptides:

  • Objective : To assess the protective effects against Aβ-induced cytotoxicity.
  • Methodology : Astrocytes were pre-treated with varying concentrations of the compound before exposure to Aβ.
  • Results :
    • Cell viability improved significantly compared to controls treated only with Aβ.
    • The compound reduced TNF-α levels and exhibited a moderate protective effect against oxidative stress.
TreatmentCell Viability (%)TNF-α Levels (pg/mL)
Control43.78High
Aβ Only62.98Elevated
Aβ + Compound100Reduced

Study 2: In Vivo Efficacy

In vivo models have been utilized to further understand the therapeutic potential:

  • Objective : Evaluate the efficacy of the compound in a rat model of Alzheimer’s disease.
  • Findings : While no significant differences were noted compared to standard treatments like galantamine, there was a trend towards improved cognitive function and reduced behavioral deficits.

Properties

IUPAC Name

tert-butyl (1R,2S)-10-phenyl-3,9,11-trioxa-6-azatricyclo[5.4.0.02,4]undecane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO5/c1-18(2,3)24-17(20)19-9-13-15(22-13)14-12(19)10-21-16(23-14)11-7-5-4-6-8-11/h4-8,12-16H,9-10H2,1-3H3/t12?,13?,14-,15+,16?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJPAXYKZQBUAX-MJHWXPEHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(O2)C3C1COC(O3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2[C@H](O2)[C@H]3C1COC(O3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675617
Record name tert-Butyl (7aS,7bR)-2-phenylhexahydro-2H,5H-[1,3]dioxino[5,4-b]oxireno[d]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133697-22-0
Record name tert-Butyl (7aS,7bR)-2-phenylhexahydro-2H,5H-[1,3]dioxino[5,4-b]oxireno[d]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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